molecular formula C8H14ClNO B1448928 2-Azaspiro[3.5]nonan-7-one hydrochloride CAS No. 2098118-42-2

2-Azaspiro[3.5]nonan-7-one hydrochloride

Cat. No. B1448928
M. Wt: 175.65 g/mol
InChI Key: MWALQHHOTMZASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azaspiro[3.5]nonan-7-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO . It has a molecular weight of 175.66 . The IUPAC name for this compound is 2-azaspiro[3.5]nonan-7-one hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Azaspiro[3.5]nonan-7-one hydrochloride is 1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Antimicrobial Agents

  • Synthesis of Bispiroheterocyclic Systems : Researchers synthesized various bispiroheterocyclic derivatives from 2-azaspiro compounds, including 2-Azaspiro[3.5]nonan-7-one hydrochloride, and evaluated their antimicrobial activities. These compounds showed promising results compared to tetracycline, a reference compound (Al-Ahmadi, 1996).
  • Spiroheterocyclic Pyrylium Salts : Another study involved reacting 2-Azaspiro[3.5]nonan-7-one hydrochloride with various chemicals to produce spirothiazolidinones and spiropyrano[2,3-d]thiazol[4]ium perchlorate derivatives. These compounds were also tested for their antimicrobial activities (Al-Ahmadi & El-zohry, 1995).

Anticonvulsant Properties

  • N-Phenylamino Derivatives : A study focused on synthesizing and analyzing the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro compounds. Some derivatives showed significant anti-seizure properties in animal models, indicating potential applications in treating epilepsy (Kamiński, Obniska, & Dybała, 2008).

Chemistry-Driven Drug Discovery

  • Diversity-Oriented Synthesis of Azaspirocycles : Research has been conducted on the synthesis of various azaspirocycles, including 2-Azaspiro[3.5]nonan-7-one hydrochloride. These compounds are important scaffolds for drug discovery, particularly in creating functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).

Antiviral Activity

  • 1-Thia-4-Azaspiro Derivatives : A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, related to 2-Azaspiro[3.5]nonan-7-one hydrochloride, were synthesized and evaluated for their activity against human coronavirus and influenza virus. Some compounds exhibited inhibitory effects on coronavirus replication (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Other Applications

  • Synthesis of Gabapentin Hydrochloride : Gabapentin hydrochloride, an antiepileptic drug, was synthesized using a process that involved 2-azaspiro[4.5]decan-3-one, a compound closely related to 2-Azaspiro[3.5]nonan-7-one hydrochloride (Sun Xiao-bin, 2007).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-azaspiro[3.5]nonan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-7-1-3-8(4-2-7)5-9-6-8;/h9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWALQHHOTMZASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[3.5]nonan-7-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[3.5]nonan-7-one hydrochloride
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Reactant of Route 6
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